molecular formula C23H21N5OS2 B12036125 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B12036125
M. Wt: 447.6 g/mol
InChI Key: ZUNVNEBEARENQD-ZVHZXABRSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with thiophen-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring and the hydrazide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of the triazole ring and the thiophenylmethylidene group. This combination enhances its biological activity and allows for a broader range of applications in various fields.

Properties

Molecular Formula

C23H21N5OS2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21N5OS2/c1-16-5-9-18(10-6-16)22-26-27-23(28(22)19-11-7-17(2)8-12-19)31-15-21(29)25-24-14-20-4-3-13-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

ZUNVNEBEARENQD-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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